molecular formula C17H25N3O B10762796 Proxazole CAS No. 31363-10-7

Proxazole

Cat. No.: B10762796
CAS No.: 31363-10-7
M. Wt: 287.4 g/mol
InChI Key: OLTAWOVKGWWERU-UHFFFAOYSA-N
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Description

Proxazole is a compound known for its analgesic and anti-inflammatory properties. It is primarily used in the treatment of functional gastrointestinal disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: Proxazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the oxadiazole ring. The synthesis typically employs catalysts such as copper(I) or ruthenium(II) for the (3 + 2) cycloaddition reaction . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Proxazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The exact mechanism of action of Proxazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in inflammation and pain modulation. This compound may inhibit the production of pro-inflammatory mediators and modulate pain signaling pathways .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its specific combination of analgesic and anti-inflammatory properties, making it particularly effective in treating functional gastrointestinal disorders. Its unique structure allows it to interact with specific molecular targets, providing therapeutic benefits that are distinct from other similar compounds .

Biological Activity

Proxazole, also known as Propoxaline, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

The precise mechanism of action for this compound remains partially understood; however, it is believed to interact with specific molecular targets involved in inflammation and pain modulation. Research indicates that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for treating gastrointestinal disorders and other inflammatory conditions .

Therapeutic Applications

This compound has been investigated for various therapeutic uses:

  • Anti-inflammatory agent : this compound has shown effectiveness in preventing indomethacin-induced ulcers without significant anti-secretory effects .
  • Antispasmodic activity : It specifically inhibits smooth muscle spasms at both vascular and intestinal levels, indicating potential use in gastrointestinal disorders .
  • Analgesic properties : Its ability to alleviate pain makes it a candidate for further drug development aimed at pain management.

Antimicrobial and Antioxidant Activities

Recent studies have evaluated the antimicrobial and antioxidant properties of this compound derivatives. For instance, compounds synthesized from this compound exhibited significant antimicrobial activity against various microorganisms and demonstrated promising antioxidant effects when compared to standard agents like butylhydroxytoluene (BHT) .

In Vitro Studies

  • Cytotoxicity Testing : A study assessed the cytotoxic effects of this compound derivatives on several cancer cell lines, revealing moderate activity with IC50 values indicating potential efficacy against human colon adenocarcinoma and breast cancer cells .
  • Molecular Docking Studies : These studies provided insights into the interaction modes of this compound derivatives with target proteins, suggesting favorable binding affinities that could translate into therapeutic efficacy against specific diseases .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReferences
Anti-inflammatoryPrevents ulcers without anti-secretory effects
AntispasmodicInhibits smooth muscle spasms in vascular and intestinal tissues
AntimicrobialExhibits significant activity against various microorganisms
AntioxidantDemonstrates antioxidant properties comparable to established standards
CytotoxicModerate cytotoxicity against cancer cell lines

Properties

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAWOVKGWWERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859261
Record name Proxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7
Record name Proxazole
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URL https://commonchemistry.cas.org/detail?cas_rn=5696-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxazole [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole
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Record name Proxazole
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URL https://comptox.epa.gov/dashboard/DTXSID90859261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROXAZOLE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROXAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROXAZOLE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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